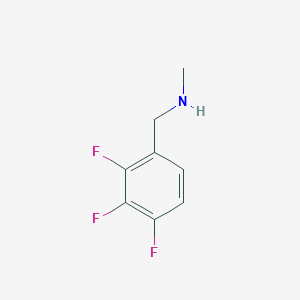

N-methyl-1-(2,3,4-trifluorophenyl)methanamine

Description

Properties

Molecular Formula |

C8H8F3N |

|---|---|

Molecular Weight |

175.15 g/mol |

IUPAC Name |

N-methyl-1-(2,3,4-trifluorophenyl)methanamine |

InChI |

InChI=1S/C8H8F3N/c1-12-4-5-2-3-6(9)8(11)7(5)10/h2-3,12H,4H2,1H3 |

InChI Key |

XLZZHCNZIRMXRL-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=C(C(=C(C=C1)F)F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Method

The most commonly reported preparation method for N-methyl-1-(2,3,4-trifluorophenyl)methanamine involves nucleophilic substitution reactions where N-methylmethanamine (methylamine) acts as the nucleophile attacking a suitably activated trifluorinated aryl halide under basic conditions.

-

- N-methylmethanamine (methylamine)

- 2,3,4-trifluorophenyl halide (commonly bromide or chloride)

-

- Basic medium to deprotonate the amine and enhance nucleophilicity

- Elevated temperatures to facilitate substitution

- Solvent systems typically include polar aprotic solvents to stabilize intermediates

Mechanism:

The nucleophilic amine attacks the electrophilic carbon attached to the halide on the trifluorophenyl ring, displacing the halide and forming the desired amine compound.-

- Straightforward and direct route

- Amenable to scale-up for industrial synthesis

- High regioselectivity due to the electronic effects of fluorine substituents

-

- Requires careful control of reaction conditions to avoid over-alkylation or side reactions

- Halide availability and reactivity can influence yield

-

- Molecular formula: C9H10F3N

- Molecular weight: 175.15 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CNCC1=C(C(=C(C=C1)F)F)F

- Standard InChIKey: XLZZHCNZIRMXRL-UHFFFAOYSA-N

This synthetic approach is documented in commercial chemical supply data and research literature, highlighting its practicality and reproducibility.

Reductive Amination Approach (Analogous Methodology)

While direct reports for this compound are limited, analogous compounds such as N-methyl-1-(4-(trifluoromethyl)phenyl)methanamine are frequently synthesized by reductive amination, which can be adapted for the 2,3,4-trifluoro isomer.

-

- 2,3,4-trifluorobenzaldehyde

- Methylamine

-

- Reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 with Pd/C)

- Acidic or buffered media to facilitate imine formation and reduction

- Solvents like methanol or ethanol

Mechanism:

The aldehyde reacts with methylamine to form an imine intermediate, which is subsequently reduced to the corresponding secondary amine.-

- High selectivity for secondary amine formation

- Mild reaction conditions

- Potential for high purity and yield

-

- Stability of trifluorinated aromatic aldehydes under reaction conditions

- Optimization of pH and temperature critical for yield improvement

This method is well-established for related trifluoromethyl-substituted phenylmethanamines and can be extrapolated for the trifluorophenyl isomer.

Industrial and Scale-Up Considerations

Continuous Flow Reactors:

Industrial synthesis often employs continuous flow systems to enhance reaction control, heat management, and reproducibility, especially for reductive amination processes.Catalyst and Solvent Optimization:

Screening of catalysts (e.g., polymer-supported borohydrides) and solvents (polar aprotic solvents like DMF) can improve yield and reduce by-products.Purification:

Post-reaction purification typically involves vacuum distillation or recrystallization to achieve high purity suitable for pharmaceutical applications.

Comparative Data Table of Key Synthetic Parameters

| Parameter | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Starting Materials | N-methylmethanamine + 2,3,4-trifluorophenyl halide | 2,3,4-trifluorobenzaldehyde + methylamine |

| Reaction Type | Nucleophilic aromatic substitution | Imine formation followed by reduction |

| Common Reducing Agents | Not applicable | Sodium cyanoborohydride, Pd/C + H2 |

| Solvents | Polar aprotic solvents (e.g., DMF) | Methanol, ethanol |

| Temperature Range | Elevated (typically 50-100°C) | Mild to moderate (room temperature to 60°C) |

| Advantages | Direct substitution, scalable | High selectivity, mild conditions |

| Challenges | Halide reactivity, side reactions | Stability of aldehyde, pH control |

| Typical Yield | Moderate to high (variable with conditions) | High (up to >90% in optimized conditions) |

Research Discoveries and Analytical Validation

Structural Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy reveals diagnostic peaks for the trifluorinated aromatic ring and the N-methyl methanamine group. For example, trifluoromethyl groups show characteristic fluorine resonances around -62 ppm in ^19F NMR, and methanamine protons appear as singlets or multiplets in the 2-4 ppm range in ^1H NMR.Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is employed to confirm compound purity, often achieving >95% purity with optimized synthesis.Computational Studies: Molecular docking and molecular dynamics simulations have been used to predict binding interactions of this compound with biological targets such as SIRT2, supporting its potential as a bioactive molecule.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2,3,4-trifluorophenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-methyl-1-(2,3,4-trifluorophenyl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-(2,3,4-trifluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the methylamine moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-methyl-1-(2,3,4-trifluorophenyl)methanamine with analogs based on substituent variations, physicochemical properties, and applications.

Positional Isomers

- N-Methyl-1-(2,4,5-trifluorophenyl)methanamine HCl (QJ-1193)

- Structure : Differs in fluorine substitution (2,4,5- vs. 2,3,4-trifluorophenyl), altering steric and electronic effects.

- Properties : The HCl salt form enhances solubility (95% purity) and bioavailability .

- Applications : Positional isomers are often explored for optimizing binding affinity in drug candidates, particularly for CNS targets due to improved blood-brain barrier penetration .

Heterocyclic Derivatives

- N-Methyl-1-(4,5,6,8-tetrahydrothieno[2,3-c]oxepin-8-yl)methanamine (26) Structure: Replaces the trifluorophenyl group with a thieno-oxepin ring. Synthesis: Purified via DCM/MeOH gradient chromatography; isolated as an HCl salt (73% yield) . Applications: Heterocyclic systems like this are common in antipsychotic and serotonin receptor modulators .

- N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine (9) Structure: Features a fused thiophene-pyridine ring. Properties: Demonstrated binding to the TPP riboswitch (KD values in µM range), suggesting utility in antibacterial drug development .

Bulky Substituent Analogs

- N-(4-(tert-butyl)benzyl)-N-methyl-1-(5-(3-(trifluoromethyl)diazirin-3-yl)naphthalen-1-yl)methanamine (54)

Piperidine-Containing Analogs

- α-Methyl-N-(2-piperidin-2-ylethyl)-m-trifluoromethylphenethylamine

Data Table: Key Comparative Properties

Pharmacological and Industrial Relevance

- Drug Discovery : The trifluorophenyl moiety enhances metabolic stability and receptor affinity, making it valuable in antipsychotics and antidepressants .

- Chemical Probes : Diazirinyl analogs (e.g., Compound 54) are critical for mapping drug-target interactions .

- Market Trends : Discontinued commercial availability (e.g., CymitQuimica’s product) suggests challenges in scale-up or stability .

Biological Activity

N-Methyl-1-(2,3,4-trifluorophenyl)methanamine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of aromatic amines characterized by the presence of a trifluoromethyl group. Its molecular formula is , with a molecular weight of approximately 189.18 g/mol. The trifluoromethyl group significantly influences its chemical behavior and biological interactions, enhancing lipophilicity and enabling better membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to modulate enzyme activity and receptor interactions. Research indicates that compounds with similar structures often act as neurotransmitter modulators or influence signaling pathways through their basic nitrogen atom, which can engage in hydrogen bonding and ionic interactions .

1. Neuropharmacology

This compound has been investigated for its potential applications in treating neuropsychiatric disorders. The compound exhibits properties that may influence neurotransmitter systems, particularly those related to dopamine and norepinephrine. Studies suggest that it could serve as an intermediate in synthesizing pharmaceuticals targeting conditions such as depression and anxiety .

2. Antitumor Activity

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For example, derivatives with similar trifluoromethyl substitutions have shown significant cytotoxicity against various cancer cell lines, demonstrating potential for further development as anticancer agents . The following table summarizes some relevant findings:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 1.88 ± 0.11 | CDK2 inhibition |

| Compound B | HCT116 | 7.01 ± 0.60 | Microtubule disassembly |

| This compound | A549 | TBD | TBD |

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of fluorinated amines on neurotransmitter uptake, this compound was shown to inhibit norepinephrine uptake significantly. This suggests a mechanism by which the compound may exert antidepressant effects similar to established medications .

Case Study 2: Anticancer Screening

A series of compounds derived from N-methylated phenylmethanamines were screened for their antitumor activity against various cell lines. The study found that modifications in the trifluoromethyl substitution pattern could lead to enhanced cytotoxicity and selectivity towards cancer cells .

Q & A

Basic Research Question

- 1H/13C NMR : Assign methylamine protons (δ 2.2–2.5 ppm) and trifluorophenyl aromatic signals (δ 6.8–7.4 ppm). Fluorine electron-withdrawing effects split peaks multiplicities .

- 19F NMR : Critical for resolving 2,3,4-trifluoro substitution (distinct δ -110 to -125 ppm shifts) and confirming regiochemistry .

- HRMS : Validates molecular formula (C9H11F3N) with <2 ppm mass error .

How can researchers mitigate stability issues during storage of fluorinated methanamines?

Advanced Research Question

Fluorinated methanamines are hygroscopic and prone to decomposition. Best practices include:

- Storage : -20°C under inert gas (argon) in amber vials to prevent photodegradation .

- Stability assays : Periodic HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) monitors degradation products (e.g., demethylation by-products) .

- Lyophilization : For long-term stability, lyophilize hydrochloride salts and store with desiccants .

What strategies resolve contradictions in impurity profiling during synthesis?

Advanced Research Question

Discrepancies between theoretical and observed impurities arise from:

- Fluorine-directed side reactions : Use LC-MS/MS to identify trifluorophenyl ring adducts (e.g., hydroxylation at C-5 due to radical intermediates) .

- By-product quantification : Compare retention times against spiked standards (e.g., des-methyl analogs) using UPLC with diode-array detection (LOD <0.1%) .

- Computational validation : DFT calculations (e.g., Gaussian) predict plausible impurity structures from fragmentation patterns .

How does fluorination impact the compound’s reactivity in downstream applications?

Advanced Research Question

The 2,3,4-trifluoro group alters electronic and steric properties:

- Electrophilicity : Enhanced by fluorine’s inductive effect, enabling nucleophilic aromatic substitution (e.g., SNAr with amines/thiols) .

- Steric hindrance : Ortho-fluorine atoms reduce accessibility for bulky reagents, necessitating kinetic studies to optimize coupling reactions (e.g., Suzuki-Miyaura) .

- Solubility : LogP increases by ~0.5 per fluorine atom; adjust solvent systems (e.g., DMSO/water mixtures) for biological assays .

How to address discrepancies between computational and experimental 19F NMR data?

Advanced Research Question

Mismatches arise from solvent effects or conformational flexibility:

- Solvent correction : Apply the IEF-PCM model in computational tools (e.g., ACD/Labs) to simulate DMSO-d6 or CDCl3 environments .

- Dynamic effects : Perform variable-temperature NMR to identify rotameric populations affecting chemical shifts .

- Cross-validation : Compare with crystallographic data (if available) to validate fluorine positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.